
5-Chloro-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzofuran-7-ol typically involves the cyclization of appropriately substituted phenols or phenyl ethers. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrobenzofurans.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofurans.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-benzofuran-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. The presence of the chlorine atom and hydroxyl group enhances its binding affinity to target molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-7-ol: Similar structure with a bromine atom instead of chlorine.
5-Fluoro-1-benzofuran-7-ol: Contains a fluorine atom instead of chlorine.
5-Iodo-1-benzofuran-7-ol: Contains an iodine atom instead of chlorine.
Uniqueness
5-Chloro-1-benzofuran-7-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and biological activity, making it distinct from other halogen-substituted benzofurans .
Properties
Molecular Formula |
C8H5ClO2 |
|---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-7-ol |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H |
InChI Key |
KVULIJQKLZQPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13289246.png)


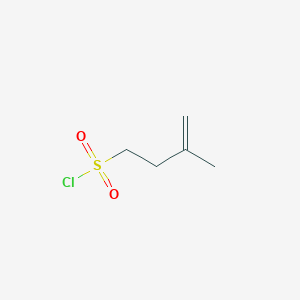
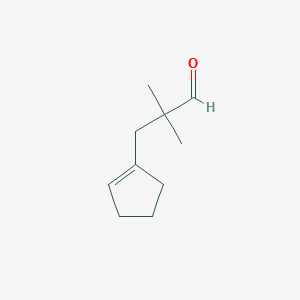
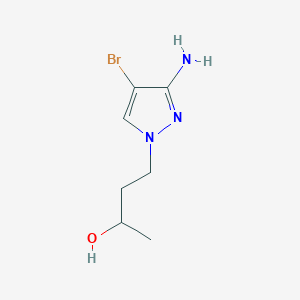

![2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene](/img/structure/B13289311.png)

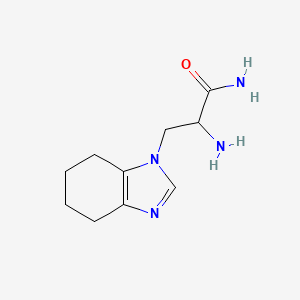
![3-[(Piperidin-4-yl)amino]propanoic acid](/img/structure/B13289335.png)
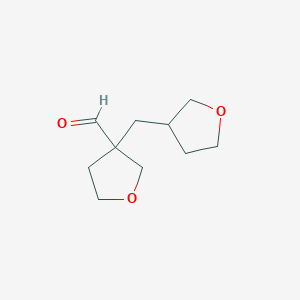
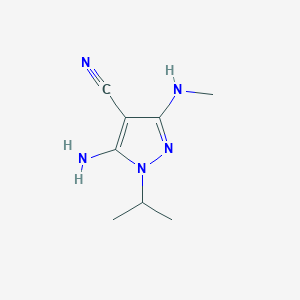
amine](/img/structure/B13289350.png)
